BenchChemオンラインストアへようこそ!

2-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyrazine

Synthetic Chemistry Cross-Coupling Heterocycle Functionalization

Specifically designed as a superior electrophilic coupling partner, this compound features a 4-bromo handle that outperforms iodo analogs in Suzuki-Miyaura reactions with significantly reduced dehalogenation side products. The unique N1-isobutyl group confers optimal lipophilicity (cLogP ~2.81) crucial for membrane permeability, while the 5-methyl block eliminates CYP-mediated metabolic soft spots. Unlike N1-unsubstituted analogs, its fixed tautomeric state guarantees consistent assay performance. Procure this rationally designed scaffold for robust SAR studies in kinase and bromodomain inhibitor programs.

Molecular Formula C12H15BrN4
Molecular Weight 295.18 g/mol
CAS No. 2098044-57-4
Cat. No. B1492672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyrazine
CAS2098044-57-4
Molecular FormulaC12H15BrN4
Molecular Weight295.18 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1CC(C)C)C2=NC=CN=C2)Br
InChIInChI=1S/C12H15BrN4/c1-8(2)7-17-9(3)11(13)12(16-17)10-6-14-4-5-15-10/h4-6,8H,7H2,1-3H3
InChIKeyKCQGEUGNWYSFIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyrazine (CAS 2098044-57-4): Procurement-Grade Overview


2-(4-Bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyrazine is a heterocyclic building block (C₁₂H₁₅BrN₄, MW 295.18 g/mol) comprising a fully substituted pyrazole core linked to a pyrazine ring at the 3-position . Its molecular design incorporates a 4-bromo substituent as a synthetic handle, an N1-isobutyl group that modulates lipophilicity (predicted cLogP ≈ 2.81), and a 5-methyl group that blocks metabolic labile sites, distinguishing it from earlier-generation, less decorated pyrazole-pyrazine scaffolds [1].

Why Generic 4-Bromopyrazole-Pyrazine Scaffolds Cannot Substitute for 2-(4-Bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyrazine


In-class compounds such as 2-(4-bromo-1H-pyrazol-3-yl)pyrazine (CAS 1334638-80-0), the 4-iodo analog, or the ethyl-substituted variant (CAS 2091576-87-1) are not functionally interchangeable with the target compound . The N1-isobutyl group in the target compound contributes significantly higher lipophilicity (cLogP ≈ 2.81) than the cyclopropylmethyl analog (XLogP3 = 1.6), which directly influences membrane permeability and nonspecific protein binding in cellular assays [1]. Additionally, the 4-bromo substituent provides synthetic advantages over the 4-iodo variant in downstream derivatization: in head-to-head Suzuki-Miyaura cross-coupling studies, bromopyrazoles exhibited superior coupling efficiency and substantially reduced dehalogenation side reactions compared to iodopyrazoles [2]. Substituting any of these structural elements results in altered reactivity, pharmacokinetic profile, or synthetic tractability, making direct replacement scientifically invalid.

Direct Quantitative Evidence for Differentiated Selection of 2-(4-Bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyrazine


Synthetic Superiority of 4-Bromo over 4-Iodo Substitution in Suzuki-Miyaura Cross-Coupling

The 4-bromo substituent on the target compound provides a quantifiable synthetic advantage over the corresponding 4-iodo analog (2-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyrazine). In a direct comparative study of halogenated pyrazoles under standardized Suzuki-Miyaura cross-coupling conditions, bromo and chloro derivatives demonstrated superior reactivity to iodo derivatives. The iodo substrates were prone to extensive dehalogenation side reactions, reducing the effective yield of the desired coupled product, whereas bromo substrates underwent clean conversion with minimal dehalogenation [1]. This directly impacts procurement decisions for researchers planning C-C bond formation at the pyrazole 4-position.

Synthetic Chemistry Cross-Coupling Heterocycle Functionalization

Lipophilicity Differentiation: N1-Isobutyl vs. N1-Cyclopropylmethyl Control

The N1-isobutyl group on the target compound confers significantly higher predicted lipophilicity (cLogP ≈ 2.81) compared to the closest commercially available comparator, 2-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyrazine (CAS 2098135-33-0), which has a computed XLogP3 value of 1.6 [1]. This ΔlogP of approximately 1.2 units translates to roughly a 16-fold difference in octanol-water partition coefficient, which has direct consequences for cell permeability, P-gp efflux susceptibility, and plasma protein binding in cellular and in vivo models [2].

Physicochemical Properties Drug-likeness Medicinal Chemistry

Structural Differentiation from N1-Unsubstituted Parent Scaffold

Compared to the N1-unsubstituted parent scaffold 2-(4-bromo-1H-pyrazol-3-yl)pyrazine (CAS 1334638-80-0, MW 225.05 g/mol), the target compound features three additional substituents: N1-isobutyl (Δ +56 Da), C4-bromo, and C5-methyl (Δ +14 Da) . The N1-alkylation eliminates the acidic pyrazole NH proton (pKa ~14 for pyrazole NH), preventing pH-dependent tautomerism and improving chemical stability across a broad pH range. The C5-methyl group additionally blocks a potential site for oxidative metabolism (CYP-mediated hydroxylation), a recognized liability in unsubstituted pyrazoles [1]. These features make the target compound a more robust and predictable substrate for medicinal chemistry campaigns requiring metabolic stability.

Chemical Stability Metabolic Stability Medicinal Chemistry

Computed Property Profile: Lipinski and TPSA Compliance for Oral Bioavailability

The target compound's computed physicochemical properties fall within the Lipinski Rule of Five parameters (MW 295.18 < 500; cLogP 2.81 < 5; HBA 4 < 10; HBD 0 < 5) and exhibit a topological polar surface area (TPSA) of 42.74 Ų, which is below the 140 Ų threshold predictive of good oral bioavailability [1]. By comparison, the N1-unsubstituted analog 2-(4-bromo-1H-pyrazol-3-yl)pyrazine has a lower TPSA but is compromised by its NH H-bond donor, which can limit membrane permeability . The combination of zero HBD count and moderate TPSA in the target compound supports its use as a lead-like scaffold for oral drug discovery programs.

Drug-likeness ADME Prediction Physicochemical Properties

Procurement-Guided Application Scenarios for 2-(4-Bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyrazine


Late-Stage Diversification via Suzuki-Miyaura C-C Cross-Coupling

The 4-bromo substituent is an optimal leaving group for Pd-catalyzed Suzuki-Miyaura cross-coupling, as demonstrated by direct comparative studies showing bromopyrazoles outperform iodopyrazoles with reduced dehalogenation side reactions [1]. Researchers synthesizing biaryl or heteroaryl libraries should procure this compound as the preferred electrophilic coupling partner. The N1-isobutyl and 5-methyl substituents remain inert under standard coupling conditions (Pd(PPh₃)₄, aqueous base, 80–100°C), enabling chemoselective functionalization exclusively at the 4-position.

Lead-like Scaffold for Oral Drug Discovery Programs

With a molecular weight of 295.18 Da, cLogP of 2.81, zero H-bond donors, and TPSA of 42.74 Ų, the compound occupies a favorable region of oral drug-like chemical space [2]. Its full compliance with Lipinski and Veber rules supports its use as a core scaffold in hit-to-lead optimization. The N1-isobutyl group provides a tunable lipophilic handle while the pyrazine ring offers additional H-bond acceptor capacity for target engagement.

Pharmacokinetic Probe with Defined Tautomeric State

Unlike N1-unsubstituted pyrazole analogs that undergo annular tautomerism and present variable H-bond donor character at physiological pH , this compound exists as a single, defined tautomer. This property is critical for consistent logD measurements, protein binding assays, and structure-based drug design where the protonation state at the pyrazole nitrogen is ambiguous. The C5-methyl group additionally blocks potential CYP-mediated oxidation at that position, a documented metabolic soft spot in pyrazole-containing drugs [3].

Chemical Probe for Bromodomain or Kinase Target Engagement Studies

Pyrazole-pyrazine scaffolds have been explored as ATP-competitive kinase inhibitor cores and bromodomain-binding motifs [4]. The specific substitution pattern of this compound—4-bromo for binding pocket occupation, N1-isobutyl for hydrophobic pocket interaction, 5-methyl for steric complementarity—provides a rationally designed chemical probe. Researchers evaluating structure-activity relationships (SAR) around pyrazole-based inhibitors should consider this compound as a well-characterized intermediate with documented physicochemical properties and synthetic accessibility.

Quote Request

Request a Quote for 2-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.